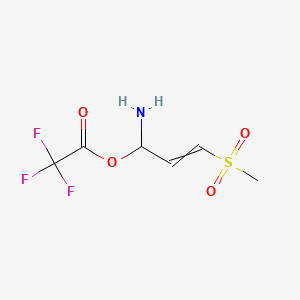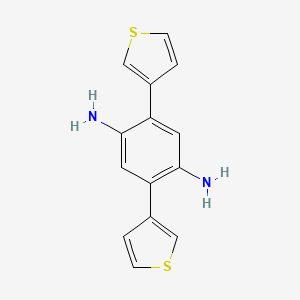
2,5-Di(thiophen-3-yl)benzene-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Di(thiophen-3-yl)benzene-1,4-diamine is an organic compound with the molecular formula C14H12N2S2 It is characterized by the presence of two thiophene rings attached to a benzene core, with amine groups at the 1 and 4 positions of the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Di(thiophen-3-yl)benzene-1,4-diamine typically involves the coupling of thiophene derivatives with benzene-1,4-diamine. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, under controlled conditions. The reaction may require solvents like toluene or dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) or sodium acetate (NaOAc).
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques like recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Di(thiophen-3-yl)benzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed.
Substitution: Conditions may include the use of Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Benzene-1,4-diamine derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2,5-Di(thiophen-3-yl)benzene-1,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic electronic materials, such as organic semiconductors and conductive polymers.
Wirkmechanismus
The mechanism of action of 2,5-Di(thiophen-3-yl)benzene-1,4-diamine depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, or covalent bonding. These interactions can modulate the activity of the target, leading to various biological effects. In materials science, its electronic properties are influenced by the conjugation of the thiophene rings and the benzene core, affecting its conductivity and other material properties.
Vergleich Mit ähnlichen Verbindungen
- 2,5-Di(thiophen-2-yl)benzene-1,4-diamine
- 2,5-Bis(5-methylthiophen-2-yl)benzene-1,4-diamine
- 2,5-Diamino-1,4-phenylenedithiophene
Uniqueness: 2,5-Di(thiophen-3-yl)benzene-1,4-diamine is unique due to the specific positioning of the thiophene rings and the amine groups, which can influence its reactivity and electronic properties. This structural arrangement can lead to distinct interactions in biological systems and unique material properties in industrial applications.
Eigenschaften
Molekularformel |
C14H12N2S2 |
|---|---|
Molekulargewicht |
272.4 g/mol |
IUPAC-Name |
2,5-di(thiophen-3-yl)benzene-1,4-diamine |
InChI |
InChI=1S/C14H12N2S2/c15-13-6-12(10-2-4-18-8-10)14(16)5-11(13)9-1-3-17-7-9/h1-8H,15-16H2 |
InChI-Schlüssel |
BSQMHPSQCRNBBA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC=C1C2=CC(=C(C=C2N)C3=CSC=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3S)-3-[(3,4-dihydroxyphenyl)methyl]-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one](/img/structure/B11756656.png)
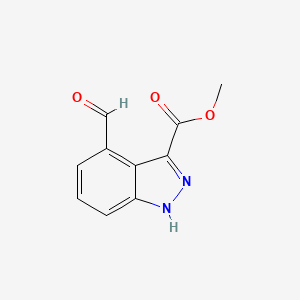
![2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid, 2-[(1R)-1-phenylethyl]-, ethyl ester, (1S,3R,4R)-](/img/structure/B11756674.png)
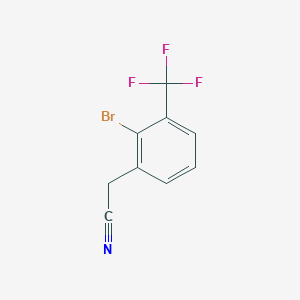
![7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11756680.png)
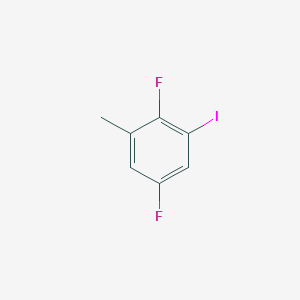
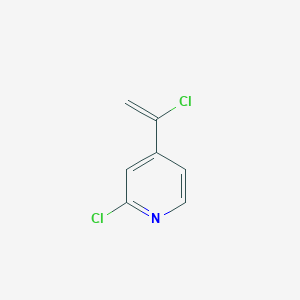

![[(3-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11756704.png)

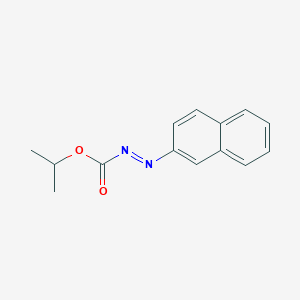
![Tert-butyl (S)-1-amino-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11756721.png)
